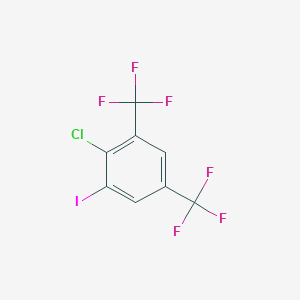
2-(1-chloropropyl)-4,5-dimethylOxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-chloropropyl)-4,5-dimethylOxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloropropyl group attached to the second position of the oxazole ring, along with two methyl groups at the fourth and fifth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloropropyl)-4,5-dimethylOxazole typically involves the reaction of 4,5-dimethylOxazole with 1-chloropropane under specific conditions. One common method is the nucleophilic substitution reaction where the oxazole ring acts as a nucleophile, attacking the electrophilic carbon in 1-chloropropane. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the oxazole ring, making it more nucleophilic.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-chloropropyl)-4,5-dimethylOxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The chloropropyl group can be substituted with other nucleophiles, leading to a variety of functionalized oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized oxazoles.
Wissenschaftliche Forschungsanwendungen
2-(1-chloropropyl)-4,5-dimethylOxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(1-chloropropyl)-4,5-dimethylOxazole exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-chloropropyl)-4,5-dimethylthiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(1-chloropropyl)-4,5-dimethylimidazole: Contains two nitrogen atoms in the ring instead of one oxygen and one nitrogen.
2-(1-chloropropyl)-4,5-dimethylisoxazole: Contains an oxygen and a nitrogen atom in different positions within the ring.
Uniqueness
2-(1-chloropropyl)-4,5-dimethylOxazole is unique due to its specific arrangement of atoms within the oxazole ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C8H12ClNO |
|---|---|
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
2-(1-chloropropyl)-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C8H12ClNO/c1-4-7(9)8-10-5(2)6(3)11-8/h7H,4H2,1-3H3 |
InChI-Schlüssel |
DOINISDXUBCXEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC(=C(O1)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


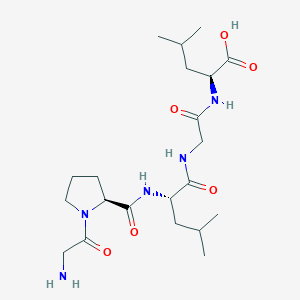
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)
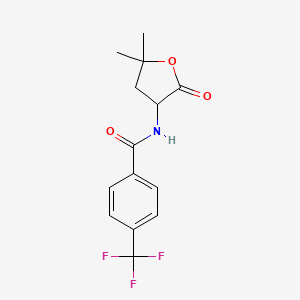
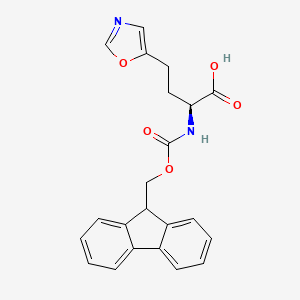
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
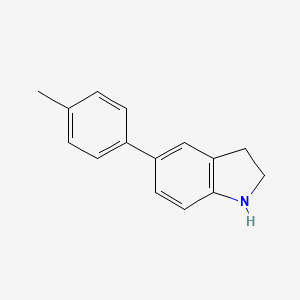
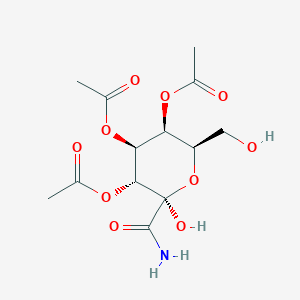
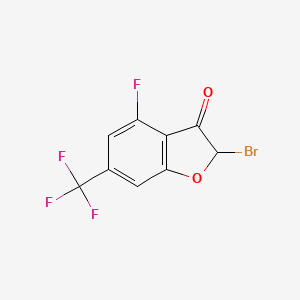


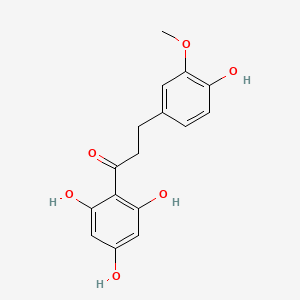

![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
